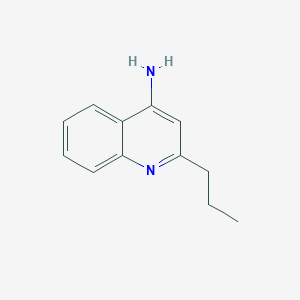

![molecular formula C6H4BrF3N2O2 B1288396 [4-溴-3-(三氟甲基)-1H-吡唑-1-基]乙酸 CAS No. 1006319-26-1](/img/structure/B1288396.png)

[4-溴-3-(三氟甲基)-1H-吡唑-1-基]乙酸

描述

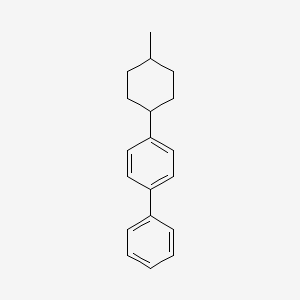

The compound of interest, "[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid," is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromo and trifluoromethyl substituents suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity. The papers provided do not directly discuss this compound but offer insights into the synthesis, reactivity, and characterization of structurally related compounds.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including bromination, condensation, and various other transformations. For instance, the synthesis of 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles involves the suspension of precursor compounds in DMSO, followed by the addition of iodine and refluxing, which is a common technique in the synthesis of brominated compounds . Another related synthesis method for (4-trifluoromethylphenyl)acetic acid includes diazotization, the Grignard reaction, and the Wolff-Kishner-Huang reduction, indicating the complexity and versatility of synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy. These techniques provide detailed information about the electronic environment of atoms within the molecule and the functional groups present. For example, the structure of synthesized pyrazole compounds was established by elemental analysis, IR, NMR, and mass spectra . Such analytical techniques would be essential for confirming the structure of "[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid" as well.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation, cyclization, and multi-component transformations. The Friedel–Crafts acetylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride is an example of how acylation can be directed to specific positions on a ring system . Additionally, the reaction of amino-substituted pyrazole acetic acids with formyl and acetyl electrophiles can lead to unexpected products, demonstrating the sensitivity of these compounds to reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. For example, the presence of a bromo substituent can increase the density and boiling point of the compound, while a trifluoromethyl group can introduce significant electronegativity and affect the compound's reactivity. The synthesized compounds often show excellent antimicrobial activities, indicating potential applications in the biomedical field . Additionally, the electrochemical properties of these compounds can be exploited for multicomponent transformations, as seen in the synthesis of isoxazolone derivatives .

科学研究应用

化学合成和表征

对吡唑衍生物的化学合成和表征的研究,包括类似于[4-溴-3-(三氟甲基)-1H-吡唑-1-基]乙酸的化合物,揭示了广泛的活性。例如,已经证明了3-(4-溴-1-羟基萘-2-基)-5-芳基-1-取代吡唑的合成,展示了抗菌活性(Sherkar & Bhandarkar, 2015)。类似地,对N-取代吡唑烯的合成和晶体结构的研究提供了关于这些化合物分子构型的见解(Loh et al., 2013)。

缓蚀作用

已经探索了吡唑烯衍生物作为在酸性介质中对轻钢的缓蚀剂的潜力。实验和计算研究表明,这些化合物可以增强轻钢对腐蚀的抵抗力,提供高缓蚀效率,并暗示了一种涉及金属表面的物理和化学吸附的机制(Lgaz et al., 2020; Lgaz et al., 2018)。

抗菌活性

吡唑烯和吡唑衍生物的合成通常针对评估它们的抗菌性能。已合成并评估了含有噻唑基的新型芳基酰肼吡唑烯-5-酮的抗菌活性,揭示了对各种细菌和真菌菌株具有显著有效性的化合物(Reddy et al., 2013)。

抗结核活性

对三氟甲基取代吡唑烯的抗结核活性的探索突显了这些化合物的治疗潜力。已开发了一种一锅合成方法来制备3-三氟甲基取代的4-硝基吡唑烯和吡唑,这些化合物已显示出对结核病的显著活性(Khudina et al., 2010)。

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, face protection, and washing with plenty of soap and water if in contact with skin . If inhaled and breathing becomes difficult, it is advised to remove to fresh air and keep at rest in a position comfortable for breathing .

作用机制

Mode of Action

The mode of action of this compound is also not well-understood at this time. It’s possible that the compound could interact with its targets through covalent bonding, given the presence of the acetic acid moiety. The bromine and trifluoromethyl groups could also play a role in its interactions with targets, potentially enhancing the compound’s binding affinity or selectivity .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially be involved in pathways related to the metabolism of pyrazoles or acetic acid derivatives. This is purely speculative and would need to be confirmed through experimental studies .

属性

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMGWXGYXKPKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213606 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

CAS RN |

1006319-26-1 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

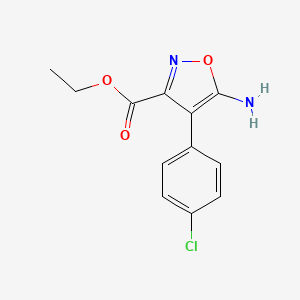

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)